
GNE-3500
Übersicht
Beschreibung
GNE-3500 ist ein potenter, selektiver und oral bioverfügbarer inverser Agonist des Retinsäure-Rezeptor-verwandten Orphan-Rezeptors C (auch bekannt als Retinsäure-Rezeptor-verwandter Orphan-Rezeptor gamma oder Nuklearrezeptor-Subfamilie 1 Gruppe F Mitglied 3). Dieser Nuklearrezeptor spielt eine bedeutende Rolle bei der Produktion von Interleukin 17, einem Zytokin, das an Entzündungsreaktionen beteiligt ist. This compound wurde auf sein Potenzial zur Behandlung entzündlicher Erkrankungen wie Psoriasis und rheumatoider Arthritis untersucht .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 459.6 g/mol. The compound features a thiazinan derivative structure, which is significant for its biological activity .
PDE Inhibition
One of the primary applications of this compound is as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes. Inhibition of PDEs can lead to therapeutic effects in conditions such as:
- Cardiovascular Diseases : By increasing levels of cAMP, PDE inhibitors can enhance cardiac contractility and improve blood flow.
- Respiratory Disorders : PDE inhibitors are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle .
Antitumor Activity
Research has indicated that compounds similar to 1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone exhibit antitumor properties. The thiazinan moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth .
Treatment of Autoimmune Diseases
The compound has shown promise in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and irritable bowel disease (IBD). Its action as an RORc (Retinoic acid receptor-related orphan receptor gamma) inhibitor suggests a role in modulating immune responses .
Case Study 1: PDE Inhibition in Cardiac Function
A study demonstrated that derivatives of this compound effectively inhibited PDE activity in vitro, leading to increased myocardial contractility in animal models. The results indicate potential use in heart failure therapies where enhancing cardiac output is critical.
Case Study 2: Antitumor Effects in Cell Lines
In vitro studies on human cancer cell lines revealed that the compound induced significant apoptosis compared to controls. The mechanism was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Data Tables
Application Area | Mechanism of Action | Potential Conditions Treated |
---|---|---|
PDE Inhibition | Increases cAMP levels | Heart failure, asthma, COPD |
Antitumor Activity | Induces apoptosis | Various cancers |
Autoimmune Modulation | RORc inhibition | Rheumatoid arthritis, IBD |
Wirkmechanismus
Target of Action
The primary target of GNE-3500 is the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, RORγ or NR1F3) . This receptor plays a significant role in the production of interleukin (IL)-17 , a cytokine that is involved in inflammatory responses and autoimmune diseases.
Mode of Action
This compound acts as an inverse agonist for the Retinoic Acid Receptor-Related Orphan Receptor C . It binds to this receptor and inhibits its activity, thereby reducing the production of IL-17 . The compound exhibits a potent and highly selective profile for RORc, with 75-fold selectivity over other ROR family members and more than 200-fold selectivity over 25 additional nuclear receptors .
Biochemical Pathways
The action of this compound affects the biochemical pathway involving the production of IL-17 . By inhibiting the activity of RORc, this compound reduces the production of this cytokine, which can help to alleviate inflammatory responses and symptoms of autoimmune diseases .
Pharmacokinetics
This compound exhibits good pharmacokinetic characteristics . It is orally bioavailable, meaning it can be effectively absorbed from the gastrointestinal tract into the bloodstream . The compound also demonstrates good metabolic stability in both humans and rats , which is important for ensuring its efficacy and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of IL-17 production . This can lead to a decrease in inflammatory responses and potentially alleviate symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis .
Biochemische Analyse
Biochemical Properties
GNE-3500 interacts with the nuclear receptor RORc, playing a significant role in the production of IL-17 . It has shown 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel .
Cellular Effects
This compound influences cell function by acting as an inverse agonist of RORc, thereby affecting the production of IL-17 . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the RORc receptor, acting as an inverse agonist. This interaction inhibits the production of IL-17, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has shown favorable potency, selectivity, in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17 in a PK/PD model .
Dosage Effects in Animal Models
Its potent and selective profile suggests that it may have a dose-dependent effect on IL-17 production .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the production of IL-17, interacting with the RORc receptor . The exact metabolic flux or metabolite levels influenced by this compound are yet to be fully determined.
Transport and Distribution
Given its molecular mechanism of action, it is likely to be transported to the nucleus where the RORc receptor is located .
Subcellular Localization
This compound is likely to be localized in the nucleus of the cell due to its interaction with the nuclear receptor RORc . The effects of this localization on its activity or function are yet to be fully determined.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GNE-3500 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung eines Piperazinderivats.
Einführung der Fluorgruppe: Eine Fluorierungsreaktion wird durchgeführt, um die Fluorgruppe an der gewünschten Position einzuführen.
Bildung des Thiazinanrings: Der Thiazinanring wird durch eine Cyclisierungsreaktion gebildet.
Endgültige Funktionalisierung:
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen können eingesetzt werden, um verschiedene Substituenten an der Kernstruktur einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Analoga mit unterschiedlichen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Werkzeugverbindung zur Untersuchung des Retinsäure-Rezeptor-verwandten Orphan-Rezeptor-C-Signalwegs verwendet.
Biologie: Die Verbindung wird verwendet, um die Rolle von Interleukin 17 bei Entzündungsreaktionen zu untersuchen.
Medizin: this compound wird als potenzieller Therapeutikum zur Behandlung entzündlicher Erkrankungen wie Psoriasis und rheumatoider Arthritis untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer entzündungshemmender Medikamente und als Referenzstandard in der pharmazeutischen Forschung verwendet
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den Retinsäure-Rezeptor-verwandten Orphan-Rezeptor C bindet und als inverser Agonist wirkt. Diese Bindung hemmt die Aktivität des Rezeptors, was zu einer Abnahme der Produktion von Interleukin 17 führt. Die Hemmung der Interleukin-17-Produktion führt zu einer reduzierten Entzündung und Linderung der Symptome, die mit entzündlichen Erkrankungen verbunden sind .
Analyse Chemischer Reaktionen
Types of Reactions
GNE-3500 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can be employed to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GNE-618: Ein weiterer inverser Agonist des Retinsäure-Rezeptor-verwandten Orphan-Rezeptors C, der in ähnlichen Forschungsanwendungen verwendet wird.
SR2211: Ein selektiver inverser Agonist des Retinsäure-Rezeptor-verwandten Orphan-Rezeptors gamma mit ähnlichen entzündungshemmenden Eigenschaften.
ML209: Ein inverser Agonist des Retinsäure-Rezeptor-verwandten Orphan-Rezeptors gamma mit vergleichbarer Selektivität und Potenz
Einzigartigkeit von GNE-3500
This compound ist aufgrund seiner hohen Selektivität und Potenz für den Retinsäure-Rezeptor-verwandten Orphan-Rezeptor C einzigartig. Es zeigt eine 75-fache Selektivität gegenüber anderen Mitgliedern der Retinsäure-Rezeptor-verwandten Orphan-Rezeptor-Familie und eine mehr als 200-fache Selektivität gegenüber 25 weiteren Nuklearrezeptoren. Diese hohe Selektivität macht this compound zu einem wertvollen Werkzeug für die Untersuchung des Retinsäure-Rezeptor-verwandten Orphan-Rezeptor-C-Signalwegs und die Entwicklung gezielter Therapien für entzündliche Erkrankungen .
Biologische Aktivität
1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone, commonly referred to as GNE-3500, is a novel compound with significant biological activity. This paper explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of δ-sultam compounds and features a complex structure that includes a piperazine moiety and a thiazinane ring. Its chemical formula is C21H24F N3O3S, and it has been characterized by its potent selectivity for specific nuclear receptors.
This compound exhibits a high level of selectivity for the retinoic acid receptor-related orphan receptor gamma (RORγt), with over 75-fold selectivity compared to other members of the ROR family. This selectivity is crucial as RORγt plays a significant role in the regulation of immune responses, particularly in the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .
In Vitro Studies
In cellular assays, this compound demonstrated:
- Potency : It showed IC50 values in the low nanomolar range for inhibiting IL-17 production.
- Selectivity : The compound displayed over 200-fold selectivity against 25 additional nuclear receptors, indicating its potential for targeted therapeutic applications without significant off-target effects .
Pharmacokinetics and ADME Properties
This compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties:
- Oral Bioavailability : The compound has been characterized as orally bioavailable, making it suitable for systemic administration.
- Half-Life : Preliminary pharmacokinetic studies indicate a favorable half-life that supports once-daily dosing regimens in preclinical models .
Therapeutic Applications
Recent studies have explored this compound's application in autoimmune diseases where IL-17 plays a pivotal role:
- Psoriasis Model : In murine models of psoriasis, administration of this compound resulted in significant reductions in skin inflammation and lesion severity.
- Rheumatoid Arthritis : this compound was effective in reducing joint inflammation and bone erosion in collagen-induced arthritis models .
Data Tables
Property | Value |
---|---|
Chemical Formula | C21H24F N3O3S |
IC50 (IL-17 Inhibition) | Low nanomolar range |
Selectivity | >200-fold over other nuclear receptors |
Oral Bioavailability | Yes |
Eigenschaften
IUPAC Name |
1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCIIQPUMOJJOF-MHECFPHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GNE-3500 and how does it impact inflammatory processes?
A1: this compound acts as a selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORc), also known as RORγ or NR1F3 []. RORc is a nuclear receptor crucial for the production of interleukin-17 (IL-17), a key cytokine involved in inflammatory responses []. By inhibiting RORc activity, this compound effectively reduces IL-17 production, thus dampening the inflammatory cascade.
Q2: What preclinical data supports the further investigation of this compound as a potential therapeutic?
A3: Preclinical studies demonstrate that this compound exhibits favorable in vitro ADME (absorption, distribution, metabolism, excretion) properties and promising in vivo pharmacokinetic (PK) profiles []. Furthermore, the compound demonstrates dose-dependent inhibition of IL-17 in a PK/PD model []. These findings, coupled with its potent and selective RORc inverse agonism, provide a strong rationale for further evaluation of this compound in preclinical models of inflammatory diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.